3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
This compound belongs to the [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one family, characterized by a fused heterocyclic core (thiadiazole and triazine rings) with variable substituents influencing its physicochemical and pharmacological properties. The molecule features a 3-methyl group on the triazine ring and a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety at the 7-position.
Synthesis typically involves condensation reactions between triazole precursors and carboxylic acid derivatives under reflux with phosphorus oxychloride, as described in analogous methodologies for triazolo-thiadiazole systems .
Properties
IUPAC Name |
7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-10-14(23)21-15(18-17-10)25-16(19-21)24-9-13(22)20-8-4-6-11-5-2-3-7-12(11)20/h2-3,5,7H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRCHDYIJPFVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazolo-Triazinone Core
The pharmacological and chemical behavior of these compounds is highly dependent on substituents at the 3- and 7-positions. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
The tetrahydroquinolinyl group in the parent compound introduces a rigid, planar bicyclic system, which may enhance π-π stacking interactions in biological targets compared to the flexible benzodioxolyl group in C₁₈H₁₂N₄O₃S .
Synthetic Routes: Derivatives with aryl/heteroaryl groups (e.g., benzodioxol) are synthesized via nucleophilic substitution reactions between triazinone thiolates and halogenated intermediates , whereas tetrahydroquinolinyl derivatives require condensation with pre-functionalized carboxylic acids .
Research Findings and Implications
- Structural Trends : Bulkier substituents (e.g., tert-butyl, cyclohexylphenyl) correlate with increased molecular weight and logP values, which may influence pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
